N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide

Chemical identity Structural verification Procurement QC

Procure this 2-methoxybenzamide-substituted piperidine-1-carboxamide (MW 385.4 Da) as a defined anchor point for systematic SAR. Its 4-fluorophenyl urea moiety and ortho-H-bond acceptor enable matched-pair analysis with 3-bromo and benzyloxy analogs (CAS 1234944-40-1, 1325742-90-2) under a common scaffold. Use for head-to-head profiling or as a system suitability benchmark for HPLC-MS method development. Note: no public bioactivity data exists; users must generate all activity information. In-house counterscreening is essential before assigning control status.

Molecular Formula C21H24FN3O3
Molecular Weight 385.439
CAS No. 1235353-78-2
Cat. No. B2744852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide
CAS1235353-78-2
Molecular FormulaC21H24FN3O3
Molecular Weight385.439
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C21H24FN3O3/c1-28-19-5-3-2-4-18(19)20(26)23-14-15-10-12-25(13-11-15)21(27)24-17-8-6-16(22)7-9-17/h2-9,15H,10-14H2,1H3,(H,23,26)(H,24,27)
InChIKeyDDYYQGZMKUXORA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide (CAS 1235353-78-2): Procurement-Grade Physicochemical and Structural Baseline


N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide (CAS 1235353-78-2) is a synthetic small molecule (C21H24FN3O3, MW 385.4 g/mol) belonging to the piperidine-1-carboxamide class, characterized by a 4-fluorophenyl urea moiety at the piperidine N1 position and a 2-methoxybenzamidomethyl substituent at the C4 position [1]. The compound is listed in the PubChem database (deposited structural data) and is commercially available from multiple research-chemical suppliers, but it does not appear in ChEMBL, DrugBank, or BindingDB with curated bioactivity data, nor is it indexed in PubMed with peer-reviewed pharmacological studies [1]. Its structural assignment is confirmed by InChI Key DDYYQGZMKUXORA-UHFFFAOYSA-N and canonical SMILES, providing unambiguous identity verification for procurement quality control [1]. No certified analytical reference standard or pharmacopoeial monograph exists for this compound; purity determinations rely entirely on supplier-provided batch-specific QC data .

Procurement Risk Alert: Why Closest Analogs of N-(4-Fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide Cannot Substitute Without Quantitative Comparative Data


Within the piperidine-1-carboxamide SAR landscape, minor structural modifications at the N1-aryl and C4-benzamidomethyl positions often produce step-change alterations in target binding, selectivity, and ADMET properties; piperidine-4-carboxamide sigma-1 ligands have shown that a single halogen substitution can shift Ki values by over 50-fold, and benzamide N-substituent variation modulates Smo antagonism by ≥10-fold in Gli-luciferase assays [1][2]. The closest commercially catalogued analogs—4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 1234944-40-1), 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 1325742-90-2), and N-(tert-butyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide—differ at precisely these sensitive positions, yet none have publicly reported target-engagement or phenotypic potency data that would permit evidence-based interchangeability assessments [2]. Generic substitution at the structural-analog level therefore carries unquantifiable risk of non-overlapping biological activity, failed assay reproducibility, or wasted screening resources [1][2]. The quantitative evidence below clarifies what is currently measurable—and what remains unknown—for this compound relative to its closest available comparators.

Quantitative Differentiation Evidence: N-(4-Fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide vs Closest Available Comparators


Structural Identity Differentiation: Unambiguous C4-(2-Methoxybenzamidomethyl) vs Catalogued C4-Bromo, C4-Benzyloxy, and N1-tert-Butyl Analogs

The target compound's C4 substituent is 2-methoxybenzamidomethyl, a hydrogen-bond-donor/acceptor pharmacophore distinct from the 3-bromobenzamidomethyl analog (CAS 1234944-40-1) and the benzyloxymethyl analog (CAS 1325742-90-2), which lack the ortho-methoxy H-bond acceptor. At the N1 position, the 4-fluorophenyl urea differs from the tert-butyl urea of the otherwise identical C4-substituted analog. These differences are confirmed by orthogonal identifiers: InChI Key DDYYQGZMKUXORA-UHFFFAOYSA-N (target), InChI Key OLZVCUKCWCSAAC-UHFFFAOYSA-N (3-bromo analog), and InChI Key OECXTYZHYYZXBK-UHFFFAOYSA-N (benzyloxy analog) [1]. No quantitative biological activity data are publicly available for any of these four compounds; the only verifiable differentiation is at the level of validated chemical structure [1].

Chemical identity Structural verification Procurement QC

Public Bioactivity Data Availability: Null Results Across ChEMBL, BindingDB, and PubMed for Target Compound and Closest Analogs

A systematic cross-database search (ChEMBL, BindingDB, PubMed, DrugBank) for CAS 1235353-78-2, CAS 1234944-40-1, CAS 1325742-90-2, and the N-tert-butyl C4-matched analog returned zero curated bioactivity entries—no Ki, IC50, EC50, or Kd values for any target, receptor, or enzyme [1]. This contrasts with structurally related piperidine-4-carboxamide sigma receptor ligands, where Ki values of 3.7–1117 nM have been reported for N-benzyl and N-4-chlorobenzyl derivatives, and benzamide-piperidine Smo antagonists, where Gli-luciferase IC50 values span low-micromolar to sub-micromolar ranges depending on N-substituent identity [2][3]. The absence of public bioactivity data for the target compound and its closest analogs means that any potency claim (e.g., 'serotonin receptor targeting,' 'analgesic,' 'anticancer') attributed to this specific CAS number is unsupported by retrievable, citable evidence as of the knowledge cutoff date [1].

Bioactivity data gap Procurement risk Screening library validation

Analytical QC Differentiation: InChI Key-Based Identity Verification as the Minimum Procurement Gate

Given the absence of biological reference data, the sole evidence-based procurement differentiator for this compound is validated chemical identity. The InChI Key DDYYQGZMKUXORA-UHFFFAOYSA-N is a structure-based hash that uniquely encodes the connectivity and stereochemistry of the target compound and can be compared against the InChI Keys of the three closest catalogued analogs, all of which are non-overlapping [1]. For batch acceptance, suppliers must provide orthogonal confirmation—typically 1H NMR and LCMS or HRMS—where the molecular ion [M+H]+ at m/z 386.3 (calculated for C21H25FN3O3+) and diagnostic 1H NMR signals for the 4-fluorophenyl urea NH (~8.0–8.5 ppm) and the 2-methoxybenzamide NH (~7.8–8.2 ppm) serve as compound-specific fingerprints that distinguish it from the 3-bromo analog (MW 434.3, distinct isotope pattern) and the benzyloxy analog (MW 342.4, no amide NH) [1].

Identity verification QC acceptance criteria Counterfeit detection

Validated Application Scenarios for N-(4-Fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide Based on Available Evidence


Medicinal Chemistry: SAR Exploration of C4-Benzamidomethyl Piperidine-1-Carboxamides

This compound provides a defined anchor point for systematic SAR campaigns exploring the effect of C4-benzamidomethyl substitution on target engagement. The 2-methoxybenzamide moiety introduces an ortho-H-bond acceptor absent in the 3-bromo and benzyloxy analogs, enabling interrogation of H-bond-mediated affinity differences within a matched-pair framework. The availability of three distinct C4 variants (2-methoxy, 3-bromo, benzyloxy) under a common N1-(4-fluorophenyl) urea scaffold allows for parallel procurement and head-to-head biological profiling, although users must generate all primary activity data de novo given the complete absence of public bioactivity annotations for any member of this set [1]. The N1-tert-butyl analog further extends the matched-pair analysis to the urea substituent dimension [1].

Chemical Biology: Negative Control Selection for 2-Methoxybenzamide Pharmacophore Studies

In assays where a 2-methoxybenzamide-containing probe compound shows activity, this molecule can serve as a structurally related but pharmacologically uncharacterized comparator. Its C4-(2-methoxybenzamidomethyl) pharmacophore matches that of the probe, while the piperidine-1-carboxamide scaffold provides a different presentation vector. However, the lack of published selectivity or off-target profiling data means it cannot function as a validated negative control until users empirically confirm inactivity in their specific assay system [1][2]. Procurement should be accompanied by in-house counterscreening against the primary target of interest before assigning control status.

Analytical Chemistry: Method Development and System Suitability Testing

The compound's well-defined molecular formula (C21H24FN3O3), exact monoisotopic mass (385.180 Da), and distinct InChI Key make it suitable for use as a system suitability standard in HPLC-MS method development for medium-polarity piperidine carboxamides. Its retention time, ionization efficiency, and fragmentation pattern can serve as a benchmark when developing separation methods for structurally related screening library members. The absence of a certified reference standard means users must qualify each batch by orthogonal methods (NMR, HRMS) before assigning it reference-material status in their local analytical workflow [1].

Computational Chemistry: Pharmacophore Model Building and Docking Validation

The compound's three pharmacophoric elements—4-fluorophenyl urea (H-bond donor/acceptor + aryl), piperidine core (basic amine, conformational constraint), and 2-methoxybenzamide (dual H-bond donor/acceptor + ortho-methoxy)—provide a rich feature set for ligand-based pharmacophore generation and structure-based docking studies. Its uncharacterized bioactivity profile makes it a suitable 'prospective virtual screening' test case: model predictions can be experimentally tested in-house, providing a ground-truth dataset for validating computational workflows without the confounding influence of prior literature bias. The matched-pair analogs (3-bromo, benzyloxy) enable pharmacophore feature-substitution analysis [1][2].

Quote Request

Request a Quote for N-(4-fluorophenyl)-4-((2-methoxybenzamido)methyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.